molecular formula C7H8ClF3 B1351062 1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane CAS No. 4265-28-5

1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane

Cat. No. B1351062
CAS RN: 4265-28-5
M. Wt: 184.58 g/mol
InChI Key: GNDCVAZGIZYWFY-UHFFFAOYSA-N
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Description

“1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane” is a chemical compound with the CAS Number: 4265-28-5. It has a molecular weight of 184.591. The IUPAC name for this compound is 2-chloro-1,1,2-trifluoro-3-methyl-3-vinylcyclobutane1.



Molecular Structure Analysis

The InChI code for “1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane” is 1S/C7H8ClF3/c1-3-5(2)4-6(9,10)7(5,8)11/h3H,1,4H2,2H31. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 184.591. It’s recommended to be stored in a refrigerated environment1. The purity of the compound is reported to be 95%1.


Scientific Research Applications

Reactions with Unsaturated Compounds

Research into the reactions of diazoalkanes with unsaturated compounds, including 1,1,2,2-tetrafluoro-3-vinylcyclobutane and 2,3,3-trifluoro-1-vinylcyclobutene, highlights the formation of [3+2] and [1+2] cycloadducts through 1,3-dipolar cycloaddition. The study showcases the generation of cyclobutylpyrazolines and their transformation under thermolysis or in the presence of palladium catalysts into cyclopropane derivatives, demonstrating the chemical versatility and reactivity of these fluorine-containing cyclobutanes (Tomilov et al., 2001).

Conformational Analysis

Investigations into the vibrational spectra and conformations of polyhalogenated cyclobutanes, such as 1-chloro-2,2,3,3-tetrafluorocyclobutane, provide insight into the conformational preferences and energetics of these molecules. This research is crucial for understanding the structural aspects that influence the chemical reactivity and physical properties of cyclobutane derivatives (Braude et al., 1990).

Synthesis and Polymerization

The synthesis and polymerization studies of trimethyl bicyclobutane-1,2,2-tricarboxylate reveal pathways to create novel polymers from cyclobutane derivatives. These studies highlight the potential for developing new materials with unique properties, leveraging the structural uniqueness of cyclobutanes (Hall & Fischer, 1977).

Isomerization Studies

Research into the isomerization of cyclobutane derivatives, such as the transformation of perfluoro-(1,2-dimethylenecyclobutane) to perfluoro-(2-methyl-3-methylenecyclobutene), provides valuable insights into the thermal and catalytic processes that can alter the structure of cyclobutanes. This knowledge is vital for understanding the stability and reactivity of cyclobutane-containing compounds under various conditions (Banks et al., 1966).

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy has been utilized to study the structure and dynamics of 1,1-difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane, revealing long-range H-F spin-spin coupling. Such studies are crucial for the detailed understanding of the electronic environment and molecular geometry of cyclobutane derivatives, offering insights into their chemical behavior and potential applications (Takahashi, 1962).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane” can provide detailed safety and hazard information1. It’s always important to handle chemical compounds in accordance with the recommended safety procedures.


Future Directions

As for future directions, it’s difficult to predict without specific context. The compound could potentially be used in research or industrial applications that take advantage of its unique structure and properties. However, more studies would be needed to fully understand its potential uses.


Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-chloro-1-ethenyl-2,3,3-trifluoro-1-methylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClF3/c1-3-5(2)4-6(9,10)7(5,8)11/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDCVAZGIZYWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1(F)Cl)(F)F)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380372
Record name 1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane

CAS RN

4265-28-5
Record name 2-Chloro-1-ethenyl-2,3,3-trifluoro-1-methylcyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4265-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RR Ernst - Molecular Physics, 1969 - Taylor & Francis
The 19 F spectra of several substituted trifluorochlorocyclobutanes which commonly occur as mixtures of two cis-trans isomers have been investigated. Substituents of different …
Number of citations: 44 www.tandfonline.com

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